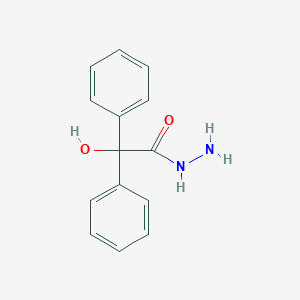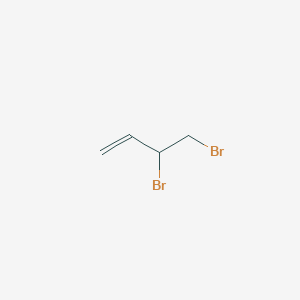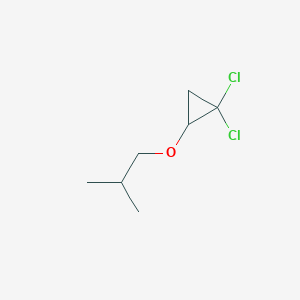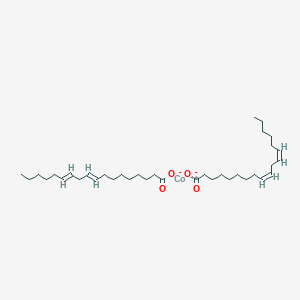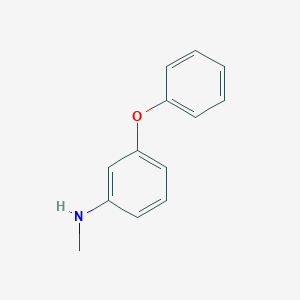
Strontium ferrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium ferrite is a useful research compound. Its molecular formula is Fe12O19Sr and its molecular weight is 1061.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Magnetic Performance Enhancement : Gadolinium-substituted strontium hexagonal ferrites show improved magnetization and intrinsic coercivity, indicating potential for practical applications in fields requiring strong magnetic properties. This is especially notable due to their excellent thermal stability, as seen in DSC-TGA analyses (Hu et al., 2020).
Improved Intrinsic Magnetic Properties : Lanthanum and cobalt-substituted strontium ferrite particles, synthesized using modified spray pyrolysis-calcination method, exhibit enhanced saturation magnetization and coercivity, which is significant for applications in magnetic materials (Hwang et al., 2017).
High Frequency Devices Applications : Praseodymium-Nickel co-doped strontium ferrites demonstrate improved resistivity and dielectric properties, making them suitable for high frequency devices (Ahmad et al., 2020).
Microwave Absorption : Nano synthesized this compound particles have been found effective as microwave absorbers in the X-band frequency range, owing to their high coercivity and magnetic properties (Malhotra et al., 2015).
Chemical Looping Systems : this compound shows promise in chemical looping systems due to its ability to undergo reversible phase transitions during redox cycling, making it a stable and economical material for hydrogen production and methane combustion applications (Marek et al., 2018).
Adsorption Properties : this compound prepared from Industrial Strontium Residue (ISR) exhibits high specific surface area and better magnetic properties, suggesting its use in environmental applications (Xie et al., 2013).
Magnetic and Electronic Properties : First-principles calculations of strontium hexaferrite reveal its ferrimagnetic nature and semiconductor characteristics, important for electronic applications (Fang et al., 2003).
Ultrafine Particle Synthesis : this compound ultrafine particles prepared using microemulsion processing exhibit significant potential in high-density perpendicular recording media due to their magnetic properties (Chen & Chen, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Oxo(oxoferriooxy)iron;oxostrontium, also known as Strontium ferrite, is a complex compound that primarily targets the iron and strontium ions in various biochemical processes . The role of these ions is crucial in a multitude of cellular functions, including vital processes such as mitochondrial respiration, gene regulation, and DNA synthesis or repair .
Mode of Action
The interaction of Oxo(oxoferriooxy)iron;oxostrontium with its targets involves a series of redox reactions. The compound’s mode of action is characterized by the transition between the Fe(II) and Fe(III) valence states, forming a complex network of biochemical interactions . This includes a tight interplay of biotic and abiotic reactions, which play a fundamental role in environmental biogeochemistry .
Biochemical Pathways
The biochemical pathways affected by Oxo(oxoferriooxy)iron;oxostrontium involve the metabolism and biogeochemical cycling of iron . The compound influences the oxidation and reduction processes and the biochemical mechanisms associated with electron transport . The downstream effects of these pathways include the generation of ATP, DNA synthesis and repair, and oxygen transport .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxo(oxoferriooxy)iron;oxostrontium are yet to be fully understood. It is known that the compound’s bioavailability is influenced by its interaction with iron and strontium ions, and its role in various biochemical processes .
Result of Action
The molecular and cellular effects of Oxo(oxoferriooxy)iron;oxostrontium’s action are primarily seen in its influence on iron metabolism and biogeochemical cycling. The compound’s interaction with iron and strontium ions affects a range of cellular functions, including ATP generation, DNA synthesis and repair, and oxygen transport .
Action Environment
The action, efficacy, and stability of Oxo(oxoferriooxy)iron;oxostrontium are influenced by various environmental factors. These include the presence of other ions, the pH of the environment, and the presence of other compounds. For instance, the equatorial ligand effect has been shown to have a significant impact on the oxidative properties of an iron(V)-oxo species, affecting orbital interactions and enhancing their reactivities with substrates .
Properties
IUPAC Name |
oxo(oxoferriooxy)iron;oxostrontium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Fe.19O.Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDURESJCZWWBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Sr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe12O19Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical formula and crystal structure of strontium ferrite?
A1: this compound has the chemical formula SrFe12O19. It crystallizes in a magnetoplumbite hexagonal structure. []
Q2: What are the typical magnetic properties of this compound?
A2: this compound exhibits hard magnetic properties, characterized by high coercivity and remanence. The specific saturation magnetization can reach up to 71 emu/g, and coercivity values up to 6000 Oe have been reported. [, ]
Q3: What synthesis methods are commonly employed for this compound?
A4: Common synthesis routes include the conventional ceramic method, sol-gel techniques, co-precipitation, and ultrasonic spray pyrolysis. [, , , , ]
Q4: Can this compound be synthesized from industrial by-products?
A5: Yes, researchers have successfully synthesized this compound using magnetic iron species extracted from electrocoagulation by-products. []
Q5: What is the role of calcination temperature in this compound synthesis?
A6: Calcination temperature significantly influences particle size, morphology, and magnetic properties. Higher temperatures generally lead to larger particle sizes and enhanced magnetic properties, up to a certain point. [, , ]
Q6: How can the morphology of this compound be controlled during synthesis?
A7: Parameters such as calcination temperature, precursor composition, and the use of additives like salts or surfactants can influence particle morphology. For instance, the addition of NaCl during ultrasonic spray pyrolysis can result in hexagonal plate-shaped particles. []
Q7: Can this compound be prepared in specific morphologies like fibers?
A8: Yes, both microfibers and nanofibers of this compound have been fabricated using methods like sol-gel processing and electrospinning. [, ]
Q8: How does doping with rare-earth elements affect this compound?
A9: Doping with elements like lanthanum (La), samarium (Sm), and cerium (Ce) can influence the magnetic properties of this compound. For example, La-Co substitution can enhance coercivity, while Sm-Mn substitution has been shown to increase both saturation magnetization and coercivity under specific conditions. [, , ]
Q9: What is the impact of Zn substitution on this compound's magnetic properties?
A10: Substitution with zinc (Zn) can increase the residual magnetic induction (Br) of this compound up to a certain concentration, while negatively impacting coercivity. []
Q10: What are the potential applications of this compound?
A11: this compound, due to its magnetic properties, finds applications in various fields, including permanent magnets, magnetic recording media, microwave absorbers, and biomedical applications. [, , , ]
Q11: How is this compound used in microwave absorption?
A12: this compound nanocomposites, particularly when combined with carbon black, show promising microwave absorption properties in the X-band, making them suitable for stealth applications. []
Q12: Can this compound be used in cement-based piezoelectric composites?
A13: Yes, incorporating this compound into cement-based piezoelectric composites can enhance their piezoelectric properties, such as the piezoelectric strain constant (d33) and piezoelectric voltage constant (g33). [, ]
Q13: What is the role of this compound in magnetically separable photocatalysts?
A14: this compound, when loaded onto photocatalysts like TiO2, imparts magnetic properties, allowing for easy separation and recovery of the catalyst after use. These composites have demonstrated efficacy in degrading dyes like methylene blue under UV irradiation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

